

Physicochemical Characteristics of gamma-Glutamylmethionine (γ -Glu-Met): An In-depth Technical Guide

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Compound of Interest

Compound Name: *H-Glu(Met-OH)-OH*

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Introduction

Gamma-glutamylmethionine (γ -Glu-Met) is a naturally occurring dipeptide composed of L-glutamic acid and L-methionine, where the peptide bond is formed between the gamma-carboxyl group of the glutamic acid and the amino group of methionine.^[1] This unique γ -glutamyl linkage confers distinct biochemical properties compared to peptides with the more common alpha-peptide bonds.^[1] γ -Glu-Met is found in various dietary sources and plays a role in the gamma-glutamyl cycle, a key metabolic pathway for glutathione synthesis and amino acid transport.^[1] Understanding the physicochemical characteristics of γ -Glu-Met is crucial for its potential applications in research, diagnostics, and as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical properties of γ -Glu-Met, detailed experimental methodologies for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties

The physicochemical properties of γ -Glu-Met are summarized in the tables below. These parameters are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₅ S	[2][3]
Molecular Weight	278.33 g/mol	[2][3]
Physical Description	Solid	[2]
Melting Point	228 - 231 °C	[2]

Acid-Base and Partitioning Properties

Property	Value	Source
pKa (Strongest Acidic)	1.92 (Predicted)	[4]
pKa (Strongest Basic)	9.31 (Predicted)	[4]
logP (Octanol-Water Partition Coefficient)	-3.1 (Predicted)	[2]
Water Solubility	3.44 g/L (Predicted)	[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical characteristics of γ-Glu-Met are not extensively published. However, based on standard methodologies for peptides and amino acids, the following protocols can be adapted for its characterization.

Determination of Melting Point

The melting point of γ-Glu-Met can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, dry sample of γ-Glu-Met is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.

- The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point.

Determination of Aqueous Solubility

The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent.

Methodology:

- An excess amount of γ -Glu-Met is added to a known volume of deionized water in a sealed container.
- The container is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of γ -Glu-Met in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.^{[5][6]}

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Methodology:

- A known concentration of γ -Glu-Met is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve (pH versus volume of titrant added) is generated.
- The pKa values are determined from the inflection points of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for the experimental determination of the octanol-water partition coefficient.

Methodology:

- A solution of γ -Glu-Met is prepared in either water or n-octanol.
- Equal volumes of the aqueous and n-octanol phases are mixed in a sealed container.
- The mixture is agitated until partitioning equilibrium is reached.
- The two phases are separated by centrifugation.
- The concentration of γ -Glu-Met in both the aqueous and n-octanol phases is quantified using an appropriate analytical technique (e.g., HPLC-UV/MS).
- The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

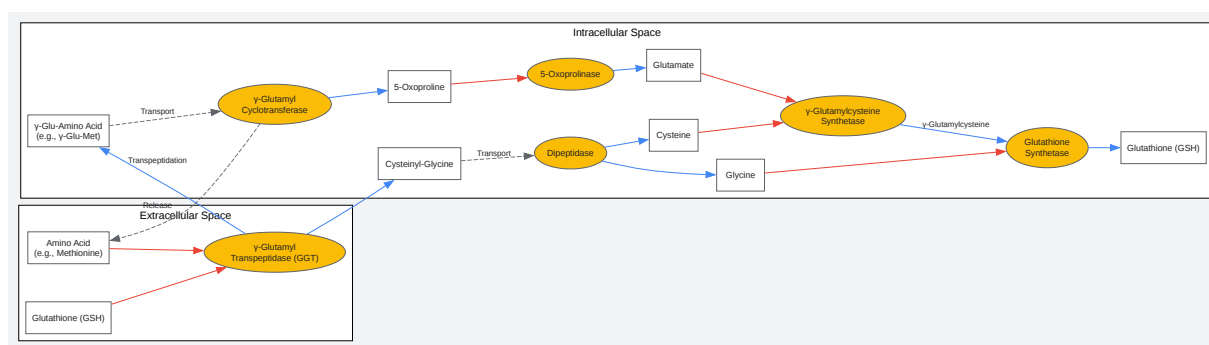
Biological Context and Signaling Pathways

γ -Glu-Met is an intermediate in the gamma-glutamyl cycle, a crucial pathway for the synthesis and degradation of glutathione (GSH) and the transport of amino acids into cells.^[1]

The Gamma-Glutamyl Cycle

The gamma-glutamyl cycle involves a series of enzymatic reactions that facilitate the breakdown of extracellular glutathione and the subsequent synthesis of intracellular

glutathione. γ -Glutamyl transpeptidase (GGT), a membrane-bound enzyme, initiates this cycle by transferring the γ -glutamyl moiety from glutathione to an acceptor amino acid, such as methionine, to form γ -glutamylmethionine.



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Caption: The Gamma-Glutamyl Cycle.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of γ -glutamylmethionine. The tabulated data on its physical, acid-base, and partitioning properties offer a valuable resource for researchers. While specific experimental protocols for γ -Glu-Met are not readily available in the literature, the provided generalized methodologies serve as a strong foundation for its characterization. The visualization of the gamma-glutamyl cycle

highlights the significant biological role of this dipeptide. Further research to experimentally validate the predicted properties and to investigate its stability under various conditions will be crucial for unlocking the full potential of γ -Glu-Met in scientific and clinical applications.

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- To cite this document: BenchChem. [Physicochemical Characteristics of gamma-Glutamylmethionine (γ -Glu-Met): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106599#physicochemical-characteristics-of-gamma-glu-met]

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